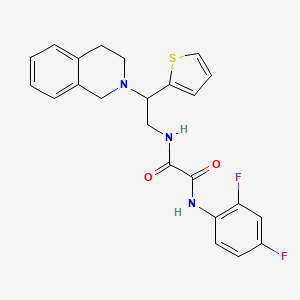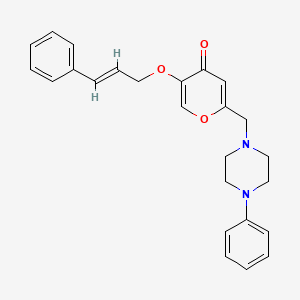
5-(cinnamyloxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include information about its uses or applications in various fields such as medicine, agriculture, or materials science.
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound. It can include the reactants, products, the conditions under which the reaction occurs, the mechanism of the reaction, and the rate of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It can also include studying the compound’s stability under various conditions.Applications De Recherche Scientifique
Antimicrobial Activity
Compounds with structural similarities have been evaluated for their antimicrobial properties. For example, pyrazolopyrimidines derivatives have been synthesized and demonstrated significant anti-5-lipoxygenase and anticancer activities, indicating a potential for antimicrobial application as well (Rahmouni et al., 2016). Another study synthesized novel derivatives exhibiting remarkable antiavian influenza virus activity, highlighting the potential of similar compounds in combating viral infections (Hebishy et al., 2020).
Anticancer Properties
Research on pyrazole-beta-diketone dihalotin(IV) compounds has shown promising in vitro antiproliferative activity against melanoma cell lines, suggesting potential anticancer applications for compounds within this chemical family (Pettinari et al., 2006). Similarly, derivatives of pyrido-1,2-thiazines have been evaluated for their antitumor in vitro activity, showing significant effects against various human tumor cells (Malinka et al., 2004).
Anti-inflammatory and Neuroprotective Effects
The synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones led to the discovery of nonsteroidal anti-inflammatory drugs (NSAIDs) with no ulcerogenic activity, indicating a safer alternative for inflammation treatment and potential neuroprotective effects (Auzzi et al., 1983).
Corrosion Inhibition
Pyranopyrazole derivatives have been investigated for their performance as corrosion inhibitors for mild steel in acidic solutions. These studies demonstrate that similar compounds can effectively protect against corrosion, which is crucial for industrial applications (Yadav et al., 2016).
Safety And Hazards
This involves studying the potential risks associated with handling or using the compound. It can include toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Orientations Futures
This involves discussing potential future research directions or applications for the compound. This could be based on its known properties or on preliminary experimental results.
Propriétés
IUPAC Name |
2-[(4-phenylpiperazin-1-yl)methyl]-5-[(E)-3-phenylprop-2-enoxy]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c28-24-18-23(19-26-13-15-27(16-14-26)22-11-5-2-6-12-22)30-20-25(24)29-17-7-10-21-8-3-1-4-9-21/h1-12,18,20H,13-17,19H2/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUZGODFTPAIKH-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC=CC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OC/C=C/C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(cinnamyloxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

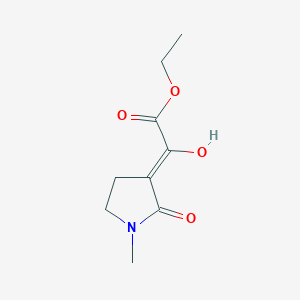
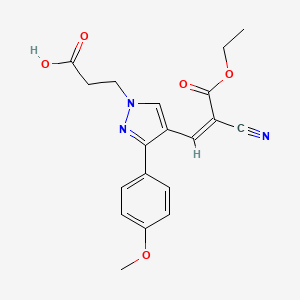
![5-[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2739873.png)
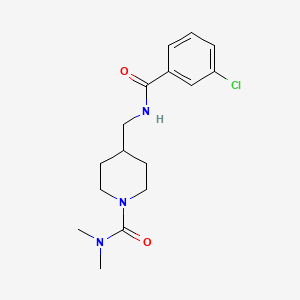
![5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2739876.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2739879.png)
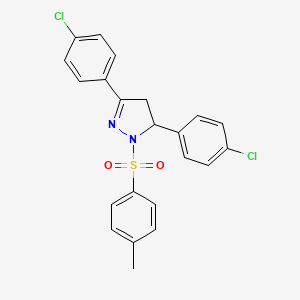

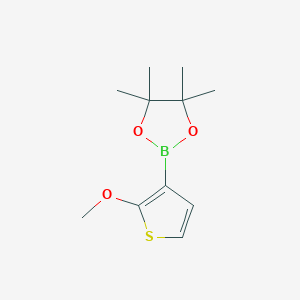
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B2739886.png)
![2-[[1-(2-Methoxypyridine-3-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2739887.png)
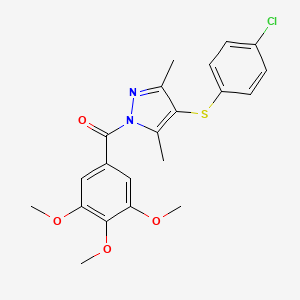
![2-Chloro-1-[(1R,6S,7S)-7-hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octan-2-yl]ethanone](/img/structure/B2739889.png)
